molecular formula C16H20N4O3 B12923808 4-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide CAS No. 89758-14-5

4-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B12923808
CAS No.: 89758-14-5
M. Wt: 316.35 g/mol
InChI Key: NVFMYLIPZPLIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide typically involves the reaction of a phenyl-substituted oxadiazole with a morpholine derivative. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with morpholine: The oxadiazole intermediate is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can be compared with other oxadiazole derivatives, such as:

    5-Phenyl-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.

    1,3,4-Oxadiazole-2-thione: Studied for its anticancer and anti-inflammatory activities.

    1,3,4-Oxadiazole-2-amine: Investigated for its potential as an antiviral agent.

The uniqueness of 4-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

89758-14-5

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

4-morpholin-4-yl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide

InChI

InChI=1S/C16H20N4O3/c21-14(7-4-8-20-9-11-22-12-10-20)17-16-19-18-15(23-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19,21)

InChI Key

NVFMYLIPZPLIQJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.